Cyclopropyl 2-fluorobenzyl ketone

Process Chemistry Grignard Reaction Prasugrel Intermediate

Cyclopropyl 2-fluorobenzyl ketone (CAS 150322-73-9; synonym 1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one) is an aryl cyclopropyl ketone with the molecular formula C₁₁H₁₁FO and a molecular weight of 178.20 g/mol. The compound is a colourless to pale-yellow liquid at 20 °C, with a density specification of 1.119–1.123 and a refractive index range of 1.5150–1.5190.

Molecular Formula C11H11FO
Molecular Weight 178.2 g/mol
CAS No. 150322-73-9
Cat. No. B030580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl 2-fluorobenzyl ketone
CAS150322-73-9
Synonyms1-Cyclopropyl-2-(2-fluorophenyl)ethanone; 
Molecular FormulaC11H11FO
Molecular Weight178.2 g/mol
Structural Identifiers
SMILESC1CC1C(=O)CC2=CC=CC=C2F
InChIInChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2
InChIKeyDWBGTJUQWKWYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow oil

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl 2-Fluorobenzyl Ketone (CAS 150322-73-9) – Core Identity and Sourcing Profile for Procurement Decision-Makers


Cyclopropyl 2-fluorobenzyl ketone (CAS 150322-73-9; synonym 1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one) is an aryl cyclopropyl ketone with the molecular formula C₁₁H₁₁FO and a molecular weight of 178.20 g/mol [1]. The compound is a colourless to pale-yellow liquid at 20 °C, with a density specification of 1.119–1.123 and a refractive index range of 1.5150–1.5190 . It is primarily recognised as the key penultimate intermediate in the industrial synthesis of the antiplatelet agent prasugrel (Effient®), where it provides the essential 2-fluorobenzyl-cyclopropyl ketone scaffold that defines the pharmacophore of the final drug substance [2].

Why Generic Substitution of Cyclopropyl 2-Fluorobenzyl Ketone (CAS 150322-73-9) Fails: Ortho-Fluorine and Cyclopropyl Ring Criticality


Substituting cyclopropyl 2-fluorobenzyl ketone with a non-fluorinated analogue (cyclopropyl benzyl ketone, CAS 3481-02-5), a para-fluoro isomer (cyclopropyl 4-fluorobenzyl ketone, CAS 1071842-61-9), or a heteroaryl scaffold such as phenylacetone is not functionally neutral. The ortho-fluorine atom is a determinant of downstream target binding: prasugrel—the only approved drug to which this intermediate ultimately leads—requires the 2-fluorophenyl moiety for high-affinity P2Y₁₂ receptor engagement, and replacement of the ortho-fluorine with hydrogen or relocation to the para-position yields a dramatic loss of antiplatelet potency [1]. Furthermore, the cyclopropyl ring confers both conformational restriction and metabolic stability that are absent in acyclic ketone intermediates; the cyclopropane-containing combretastatin analogue 9i, derived exclusively from this ketone, was 1.6- to 8.8-fold more potent than any Type A analogue derived from phenylacetone [2]. These structural features are not interchangeable, rendering the specific CAS 150322-73-9 compound a non-commodity procurement item when synthetic fidelity to the approved drug substance or to optimised lead series is required.

Quantitative Evidence for Differentiated Procurement of Cyclopropyl 2-Fluorobenzyl Ketone (CAS 150322-73-9)


Synthetic Yield and Purity: Industrial Grignard Route vs. Legacy Methods

An industrial patent (Indian Patent Application) reports that cyclopropyl 2-fluorobenzyl ketone prepared via Grignard reaction of 2-fluorobenzyl magnesium chloride with cyclopropanecarboxylic acid dimethylamide delivered a yield of 79.8% with GC purity of 97.7% after simple vacuum distillation (Example 4) [1]. In contrast, the same patent documents that reproducing a prior-art method using cyclopropanecarbonyl chloride at −70 °C yielded only 5% product (Example 10), while use of cyclopropanecarbonitrile yielded 16.5% product with abundant side products (Example 11) [2]. The dimethylamide route thus delivers a ~4.8-fold yield improvement over the best prior-art nitrile route and an ~16-fold improvement over the acid-chloride method.

Process Chemistry Grignard Reaction Prasugrel Intermediate Industrial-Scale Synthesis

Ortho-Fluorine Requirement for P2Y₁₂-Directed Pharmacophore Integrity

The patent 'Process for the Preparation of Pharmaceutical Intermediates' explicitly states that only the 2-fluoro substituted cyclopropyl benzyl ketone serves as the key intermediate for prasugrel, and that while the general formula encompasses chlorine, fluorine, or alkoxy substituents, the ortho-fluorine substitution is the essential embodiment that yields a therapeutically effective P2Y₁₂ inhibitor [1]. The comprehensive prasugrel profile chapter in Profiles of Drug Substances confirms that cyclopropyl 2-fluorobenzyl ketone is the sole ketone intermediate used in all established prasugrel synthetic routes, and that the 2-fluorophenyl moiety is present in the final active metabolite that irreversibly binds to the platelet P2Y₁₂ ADP receptor [2]. Unsubstituted cyclopropyl benzyl ketone (CAS 3481-02-5) or para-fluoro isomer (CAS 1071842-61-9) cannot yield prasugrel.

Medicinal Chemistry P2Y₁₂ Antagonist Structure-Activity Relationship Prasugrel Pharmacophore

Physical-State Advantage: Liquid Handling vs. Solid Para-Fluoro Isomer

Cyclopropyl 2-fluorobenzyl ketone is a liquid at 20 °C, as confirmed by multiple reputable vendor specifications (TCI: 'Liquid'; AKSci: 'Liquid, density 1.119-1.123') . In contrast, its positional isomer cyclopropyl 4-fluorobenzyl ketone (CAS 1071842-61-9) is a white to off-white solid with a melting point of 43–45 °C . This difference in physical state has direct implications for large-scale manufacturing: liquid intermediates can be transferred via standard pumping and metering systems, whereas solids require dissolution, heating, or specialised solid-handling equipment, adding unit operations and cost.

Process Engineering Physical Form Handling Properties Isomer Comparison

Enabling Access to the Most Potent Combretastatin-A4 Analogue (9i): Type B vs. Type A Scaffold Comparison

In a study published in Letters in Drug Design & Discovery (2009), twenty-one α,β-unsaturated ketone analogues of combretastatin-A4 were synthesised and tested for cytotoxicity [1]. Type A compounds were derived from phenylacetone; Type B compounds were derived exclusively from cyclopropyl 2-fluorobenzyl ketone. Against MDA-MB-435 human melanoma cells, the cyclopropane-containing Type B compound 9i exhibited an IC₅₀ of 2.4 µM—the most potent of all compounds tested. In contrast, the best Type A compound (8j) showed an IC₅₀ in the 3.8–21 µM range against murine B16 and L1210 cells, and when tested against MDA-MB-435, 8j and 8l were less potent than 9i [2]. Furthermore, at 30 µM, compound 9i caused extensive microtubule depolymerisation in A-10 cells, a mechanistic hallmark of combretastatin-like activity, whereas Type A compounds 8j and 8l showed no appreciable effect on interphase microtubules at the same concentration [3].

Anticancer Drug Discovery Combretastatin Analogues Microtubule Depolymerisation Cytotoxicity Screening

GC Purity Specifications: TCI Reagent-Grade (>98.0%) vs. Bulk-Grade (>95%) as a Procurement Differentiator

Reputable fine-chemical supplier TCI (Tokyo Chemical Industry) specifies cyclopropyl 2-fluorobenzyl ketone at a purity of >98.0% by GC, with the product supplied as a colourless to light-orange-yellow clear liquid . In comparison, multiple bulk chemical suppliers (AKSci, BOC Sciences, ACUBIOCHEM) list the minimum purity as 95% . The 3-percentage-point purity gap is material in the context of pharmaceutical intermediate procurement, where lower-purity material may contain the 2-fluorobenzyl dimer impurity, which has been specifically noted in the literature as a problematic contaminant requiring control during prasugrel manufacture [1].

Analytical Chemistry Purity Specification GC Analysis Vendor Comparison

Recommended Application Scenarios for Cyclopropyl 2-Fluorobenzyl Ketone (CAS 150322-73-9) Based on Differentiated Evidence


cGMP Prasugrel Intermediate Sourcing for ANDA/505(b)(2) Development

For generic pharmaceutical manufacturers developing abbreviated new drug applications (ANDAs) for prasugrel (Effient®), cyclopropyl 2-fluorobenzyl ketone is the non-substitutable penultimate intermediate [1]. The demonstrated industrial route yielding 79.8% with 97.7% GC purity and simple vacuum distillation purification supports a cost-effective, scalable supply chain. Procurement of the >98.0% (GC) grade from a quality-controlled source such as TCI is recommended to minimise the 2-fluorobenzyl dimer impurity, which is flagged as a process-related contaminant [2]. The ortho-fluoro substitution is structurally mandatory; no other positional isomer can yield the approved drug substance [1].

Medicinal Chemistry Campaigns Targeting Tubulin Polymerisation Inhibitors

Research groups pursuing microtubule-targeting agents based on the combretastatin-A4 pharmacophore should specify cyclopropyl 2-fluorobenzyl ketone (not phenylacetone or non-fluorinated cyclopropyl ketones) as the ketone building block for generating Type B α,β-unsaturated ketone analogues [3]. The scaffold-derived compound 9i achieved an IC₅₀ of 2.4 µM against MDA-MB-435 cells—the highest potency in a head-to-head library of 21 compounds—and was the only compound in the series to induce extensive microtubule depolymerisation at 30 µM, indicating a mechanism of action consistent with combretastatin-A4 [3]. This scaffold is therefore the rational choice for hit-to-lead optimisation of tubulin-binding anticancer agents.

Synthesis of Soluble Guanylate Cyclase (sGC) Modulator Scaffolds

The 5-cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine core of the sGC stimulator BAY 41-2272 incorporates the 2-fluorobenzyl-cyclopropyl ketone motif [4]. Researchers developing nitric-oxide-independent vasodilators for hypertension or heart failure should use CAS 150322-73-9 as the enabling building block; the cyclopropyl and ortho-fluorine substitution pattern is integral to the sGC activation pharmacophore, and alternative ketone intermediates will not recapitulate the binding mode demonstrated in BAY 41-2272.

Process Chemistry Development for Scalable Ketone Intermediate Manufacture

Industrial process R&D teams tasked with optimising prasugrel intermediate manufacture should benchmark against the published Grignard–dimethylamide protocol: 79.8% isolated yield, 97.7% GC purity, and purification solely by vacuum distillation (boiling point 61 °C at 0.2 mmHg) [2]. This route uses the economically preferred 2-fluorobenzyl chloride starting material and avoids the toxic chlorinated solvents (CCl₄, CH₂Cl₂) and column chromatography that plague earlier methods, establishing a clear target product profile for competitive process development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyl 2-fluorobenzyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.